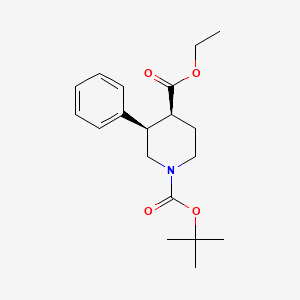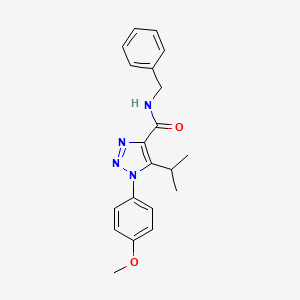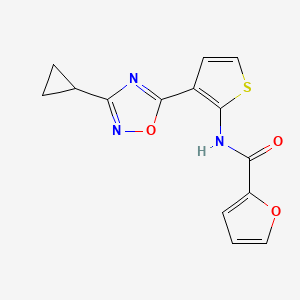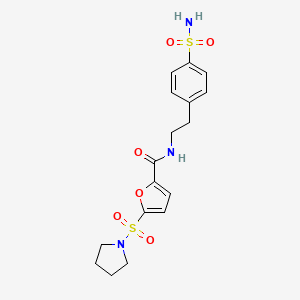
2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BPTC and has been found to have various biochemical and physiological effects that make it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of BPTC involves the inhibition of the protein kinase CK2. This kinase is involved in the regulation of various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2, BPTC disrupts these processes and induces cell death in cancer cells. In neurons, BPTC improves memory and cognitive function by enhancing synaptic plasticity and neuronal signaling.
Biochemical and Physiological Effects
BPTC has various biochemical and physiological effects that make it a promising candidate for further study. In cancer cells, BPTC induces apoptosis and inhibits cell proliferation by targeting CK2. In neurons, BPTC enhances synaptic plasticity and improves memory and cognitive function. BPTC has also been found to have anti-inflammatory effects in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPTC in lab experiments is its specificity for CK2, which makes it a valuable tool for studying the role of this kinase in various cellular processes. However, one limitation of using BPTC is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on BPTC. One area of study is the development of more potent analogs of BPTC that can be used at lower concentrations. Another area of study is the investigation of the effects of BPTC on other cellular processes and signaling pathways. Additionally, the potential therapeutic applications of BPTC in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases warrant further investigation.
Synthesemethoden
The synthesis of BPTC involves a multistep process that starts with the reaction of 4-fluoroaniline with benzoyl chloride to form 4-benzamidophenyl chloride. This intermediate is then reacted with sodium azide and copper(I) iodide to form 2-(4-benzamidophenyl)-1,3-diphenyl-1H-tetrazole. Finally, this compound is reacted with dimethylamine and carbon dioxide to form 2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
BPTC has been studied for its potential applications in various scientific research areas, including neuroscience and cancer research. In neuroscience, BPTC has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of neuronal signaling and synaptic plasticity. This inhibition has been shown to improve memory and cognitive function in animal models. In cancer research, BPTC has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-benzamidophenyl)-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-22(2)17(25)15-19-21-23(20-15)14-10-8-13(9-11-14)18-16(24)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJOCGHNPORKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide](/img/structure/B2899585.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2899588.png)
![2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine](/img/structure/B2899589.png)
![5-(4-methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2899590.png)

![4-[(2,3-Dichlorophenyl)carbonyl]morpholine](/img/structure/B2899595.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2899596.png)
![2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2899597.png)

